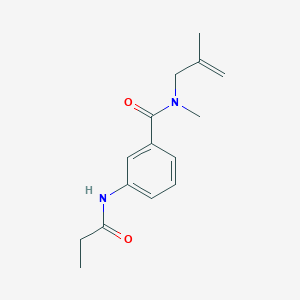![molecular formula C19H22N2O3 B3971184 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3971184.png)
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione, also known as MIH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIH is a cyclic compound that contains an indole group, which is commonly found in many natural products such as serotonin and melatonin.
Mecanismo De Acción
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione's mechanism of action is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II, DNA polymerase, and protein kinase C. This compound also induces cell cycle arrest and apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It exhibits a dose-dependent cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It also reduces the levels of reactive oxygen species and inhibits the production of inflammatory cytokines. This compound has been shown to increase the expression of genes involved in apoptosis and cell cycle arrest, while decreasing the expression of genes involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione's advantages for lab experiments include its well-established synthesis method, high purity, and potential therapeutic applications. However, its limitations include its low solubility in water and its instability in acidic conditions. This compound's stability can be improved by modifying its chemical structure, but this may affect its bioactivity.
Direcciones Futuras
There are several future directions for 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione research. One area of focus is optimizing its chemical structure to improve its stability and bioactivity. Another area of research is investigating its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Additionally, this compound's anti-cancer activity can be further studied to identify its specific targets and mechanisms of action. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and applications.
Aplicaciones Científicas De Investigación
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. This compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-13-6-7-17-16(10-13)12(11-20-17)8-9-21-18(22)14-4-2-3-5-15(14)19(21)23/h6-7,10-11,14-15,20H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZJVQCGVPQLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3971112.png)
![1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B3971122.png)
![1'-[(4-fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine oxalate](/img/structure/B3971129.png)
![2-[(4-bromobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971131.png)

![N-cyclopentyl-4-[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B3971137.png)
![4-[1-(4-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3971140.png)
![1-[cyclohexyl(methyl)amino]-3-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3971147.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3971154.png)

![5-[2-(morpholin-4-ylmethyl)phenyl]-N-propyl-2-furamide](/img/structure/B3971170.png)
![N-benzyl-2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3971174.png)
![methyl 4-[5-methyl-4-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B3971175.png)
![ethyl 1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B3971176.png)